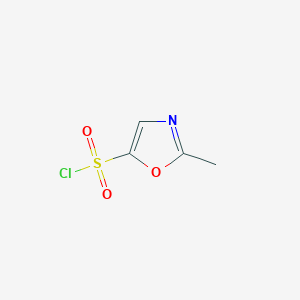

2-Methyl-1,3-oxazole-5-sulfonyl chloride

Descripción general

Descripción

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4H4ClNO3S. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-oxazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of chlorosulfonic acid to 2-methyl-1,3-oxazole, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse reagents under mild conditions:

Example Synthesis :

-

Reaction with piperidine derivatives (e.g., 3-phenyl-5-(piperidin-4-yl)-1,2,4-oxadiazole) in dioxane/TEA yields sulfonamides with 69–90% efficiency .

-

Coupling with 4-methylbenzylamine produces bioactive sulfonamide derivatives for anticancer screening .

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous environments:

| Condition | Product | Rate | By-product | Reference |

|---|---|---|---|---|

| H₂O (pH 7, 25°C) | 2-Methyl-1,3-oxazole-5-sulfonic acid | Slow (24–48 hr) | HCl | |

| NaOH (0.1M, reflux) | Sodium sulfonate salt | Rapid (<1 hr) | NaCl |

Hydrolysis is critical for environmental degradation studies and industrial waste management .

Oxidation and Reduction

The oxazole ring and sulfonyl group participate in redox reactions:

Notable Finding :

-

Oxidation with H₂O₂ converts sulfide intermediates to sulfones, enhancing bioactivity in antimicrobial assays .

Cross-Coupling Reactions

The oxazole ring enables transition-metal-catalyzed coupling:

Mechanistic Insight :

Heterocyclic Functionalization

The oxazole ring participates in cycloaddition and annulation:

Case Study :

-

Reaction with nitrile oxides forms hybrid structures showing MIC = 125 µg/mL against Staphylococcus aureus .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Chemical Structure : The compound features a sulfonyl chloride group attached to an oxazole ring, which contributes to its electrophilic nature. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations.

Reactions :

- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

- Oxidation-Reduction : While less common, this compound can also participate in oxidation-reduction reactions under specific conditions.

Organic Synthesis

2-Methyl-1,3-oxazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to introduce sulfonyl groups into target molecules is utilized in the development of new materials and specialty chemicals.

Medicinal Chemistry

The compound has attracted attention for its potential biological activities:

-

Anticancer Activity : Research indicates that derivatives of 2-methyl-1,3-oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving the NCI-60 cancer cell lines demonstrated that certain derivatives possess average GI50 values around M against leukemia and colon cancer cells .

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

The mechanism often involves inhibition of tubulin polymerization, crucial for cell division .

Compound Name GI50 (M) TGI (M) LC50 (M) Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate -

Antimicrobial Activity : The compound has also shown promise against microbial pathogens. Certain derivatives have been reported to effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives

Compound Name Microbial Target Inhibition Zone (mm) This compound Staphylococcus aureus 15 Escherichia coli 12

Case Studies

Several case studies highlight the biological activity and therapeutic potential of derivatives of this compound:

- Anticancer Screening : A study utilizing the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines while showing low toxicity to normal cells .

- Enzyme Inhibition : Research indicates that compounds derived from oxazoles can inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential utility in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-methyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1,3-oxazole-5-sulfonic acid: Similar in structure but lacks the chloride group.

1,3-Oxazole-5-sulfonyl chloride: Similar but without the methyl group at the 2-position.

2-Methyl-1,3-thiazole-5-sulfonyl chloride: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

2-Methyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the oxazole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl chloride group attached to an oxazole ring. The chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various chemical reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3-oxazole compounds exhibit significant anticancer properties. For instance, a series of 5-sulfonyl derivatives were synthesized and screened against the NCI-60 cancer cell lines. One notable compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent cytotoxic activity with average GI50 values around M against various cancer cell lines, including leukemia and colon cancer cells .

Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives

| Compound Name | GI50 (M) | TGI (M) | LC50 (M) |

|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | |||

| N-hydroxy derivative (M1) | Not specified | Not specified | Not specified |

| Sulfonic acid derivative (M3) | Not specified | Not specified | Not specified |

The mechanism of action for these compounds often involves inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies suggest that these compounds interact with the colchicine binding site on tubulin .

Antimicrobial Activity

In addition to anticancer properties, 2-methyl-1,3-oxazole derivatives have been investigated for their antimicrobial activities. Research indicates that certain derivatives demonstrate effective inhibition against a range of microbial pathogens. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 2: Antimicrobial Activity of Selected 1,3-Oxazole Derivatives

| Compound Name | Microbial Target | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies highlight the biological activity of 2-methyl-1,3-oxazole derivatives:

- Anticancer Screening : A study involving the NCI anticancer screening protocol revealed that multiple oxazole derivatives exhibited selective cytotoxicity against leukemia cell lines with low toxicity to normal cells .

- Enzyme Inhibition : Research has shown that compounds derived from oxazoles can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential applications in treating neurodegenerative diseases and other conditions .

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVFWCGDUCQXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-63-7 | |

| Record name | 2-methyl-1,3-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.